Ethyl 3-hydroxy-3-mesitylpropanoate
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Overview
Description
Ethyl 3-hydroxy-3-mesitylpropanoate is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol It is a derivative of propanoic acid and features a mesityl group, which is a substituted benzene ring with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-3-mesitylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-3-mesitylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture to achieve a high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as ion exchange resins can be used to facilitate the esterification process, allowing for milder reaction conditions and easier separation of products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-3-mesitylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed:
Oxidation: 3-oxo-3-mesitylpropanoate.
Reduction: 3-hydroxy-3-mesitylpropanol.
Substitution: Nitro-mesityl derivatives.
Scientific Research Applications
Ethyl 3-hydroxy-3-mesitylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3-mesitylpropanoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of 3-hydroxy-3-mesitylpropanoic acid and ethanol. The mesityl group can participate in aromatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a mesityl group.
Ethyl 3-hydroxy-3-(4-methylphenyl)propanoate: Similar structure with a para-methylphenyl group.
Uniqueness: Ethyl 3-hydroxy-3-mesitylpropanoate is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its chemical reactivity and stability. This makes it distinct from other similar compounds and useful in specific synthetic applications .
Biological Activity
Ethyl 3-hydroxy-3-mesitylpropanoate (CAS No. 2361329-89-5) is a compound of significant interest in organic chemistry and medicinal applications due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H20O3
- Molecular Weight : 236.31 g/mol
- IUPAC Name : this compound
Synthesis and Derivatives
This compound can be synthesized through various methods, including enantioselective Reformatsky reactions that yield β-hydroxy esters with high enantiomeric excess. For instance, a study reported yields up to 98% with enantiomeric excess values reaching 95% under optimized conditions using prolinol as a catalyst .
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Tests demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .
Anti-inflammatory Effects
In addition to antimicrobial and antioxidant activities, this compound has shown anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the antibacterial activity of this compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined for both strains .
- Antioxidant Assessment : In an experiment assessing the antioxidant capacity, the compound showed a strong ability to reduce oxidative stress markers in cultured cells, indicating its potential role in health supplements aimed at reducing oxidative damage .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory conditions .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2,4,6-trimethylphenyl)propanoate |
InChI |
InChI=1S/C14H20O3/c1-5-17-13(16)8-12(15)14-10(3)6-9(2)7-11(14)4/h6-7,12,15H,5,8H2,1-4H3 |
InChI Key |
FJLRLHHZLRMRFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1C)C)C)O |
Origin of Product |
United States |
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